molecular formula C14H12N4O7S B14373538 N-[Bis(4-nitrophenyl)sulfamoyl]acetamide CAS No. 90471-07-1

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide

Cat. No.: B14373538
CAS No.: 90471-07-1
M. Wt: 380.33 g/mol
InChI Key: QCZNENAQTALSOS-UHFFFAOYSA-N
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Description

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide is a chemical compound with the molecular formula C14H12N4O6S It is known for its distinctive structure, which includes two 4-nitrophenyl groups attached to a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(4-nitrophenyl)sulfamoyl]acetamide typically involves the reaction of 4-nitroaniline with chlorosulfonic acid to form 4-nitrophenylsulfonyl chloride. This intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-[Bis(4-aminophenyl)sulfamoyl]acetamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[Bis(4-nitrophenyl)sulfamoyl]acetamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-nitrophenyl)urea: Similar structure but with a urea moiety instead of an acetamide group.

    N,N’-Bis(4-nitrophenyl)sulfamide: Contains a sulfamide group instead of a sulfamoyl group.

    N,N’-Bis(4-nitrophenyl)isophthalamide: Features an isophthalamide group in place of the acetamide group.

Uniqueness

N-[Bis(4-nitrophenyl)sulfamoyl]acetamide is unique due to the presence of both nitro groups and a sulfamoyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

90471-07-1

Molecular Formula

C14H12N4O7S

Molecular Weight

380.33 g/mol

IUPAC Name

N-[bis(4-nitrophenyl)sulfamoyl]acetamide

InChI

InChI=1S/C14H12N4O7S/c1-10(19)15-26(24,25)16(11-2-6-13(7-3-11)17(20)21)12-4-8-14(9-5-12)18(22)23/h2-9H,1H3,(H,15,19)

InChI Key

QCZNENAQTALSOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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